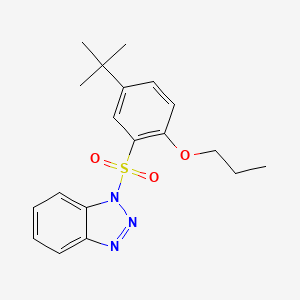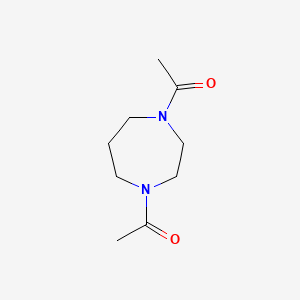![molecular formula C20H25NO5S B7547057 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid, also known as TAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAPB is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have anti-inflammatory, analgesic, and antipyretic effects. In
作用机制
The mechanism of action of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound inhibits COX enzymes by binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been found to reduce pain by inhibiting the production of prostaglandins, which are known to sensitize pain receptors. This compound has been shown to reduce fever by inhibiting the production of prostaglandins, which are involved in the regulation of body temperature.
实验室实验的优点和局限性
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of prostaglandins in inflammation, pain, and fever. However, this compound also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds found in the body. Additionally, this compound may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for the study of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid. One direction is to explore its potential applications in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer treatment. Another direction is to explore the potential of this compound as a tool for studying the role of prostaglandins in various physiological processes. Finally, future studies could explore the development of new analogs of this compound with improved potency and selectivity.
合成方法
The synthesis of 4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid involves a multi-step process starting from 5-tert-butyl-2-propoxyphenol. The first step involves the conversion of 5-tert-butyl-2-propoxyphenol to its corresponding sulfonamide using p-toluenesulfonyl chloride. The sulfonamide is then reacted with 4-bromobenzoic acid to form the desired this compound product. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. This compound has been shown to inhibit the production of prostaglandins, which are known to play a key role in inflammation, pain, and fever. This compound has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-[(5-tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-12-26-17-11-8-15(20(2,3)4)13-18(17)27(24,25)21-16-9-6-14(7-10-16)19(22)23/h6-11,13,21H,5,12H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVJLPLYTXWEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

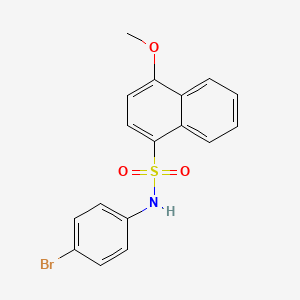
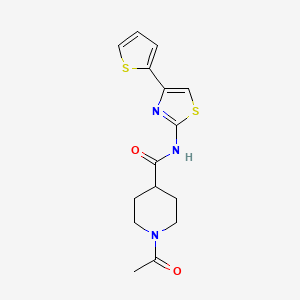
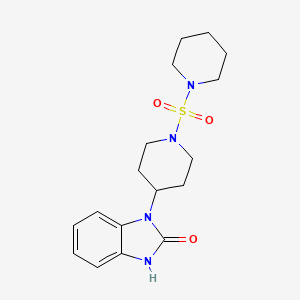
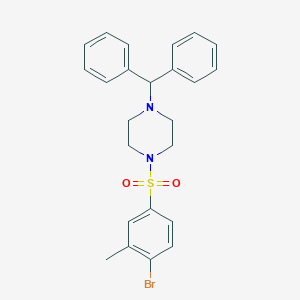

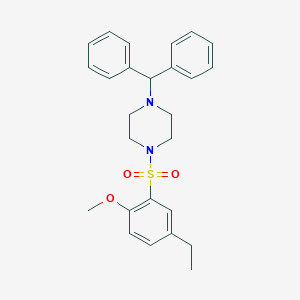

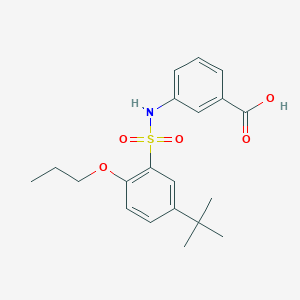
![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
